molecular formula C18H23N3O3 B2462493 (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone CAS No. 2309568-79-2

(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone

Cat. No. B2462493
CAS RN: 2309568-79-2
M. Wt: 329.4
InChI Key: YPEVHPLDKMRSIR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPMP is a small molecule that belongs to the class of piperidine derivatives, and it has been shown to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. In addition, (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the regulation of inflammation and immune responses. (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the maintenance of tissue homeostasis. In addition, (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to inhibit pain perception in animal models, which suggests that it may have potential analgesic properties.

Advantages And Limitations For Lab Experiments

(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been shown to exhibit various biochemical and physiological effects. (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is also relatively stable and can be stored for extended periods of time. However, there are some limitations to using (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. In addition, (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another potential direction is to investigate its effects in different animal models and in humans, which could provide more information on its safety and efficacy. In addition, future research could focus on developing new derivatives of (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone that exhibit improved biochemical and physiological properties. Overall, (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methyl-3-pyrazolone in the presence of sodium ethoxide to yield 3,4-dimethoxyphenyl-(2-methyl-3-pyrazolyl) methanone. This intermediate is then reacted with piperidine in the presence of hydrochloric acid to yield (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. The purity of the compound is confirmed by NMR and mass spectrometry.

Scientific Research Applications

(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various scientific research areas. It has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been studied as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, (3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been studied as a potential analgesic agent, as it has been shown to inhibit pain perception in animal models.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-14(9-10-19-20)15-6-4-5-11-21(15)18(22)13-7-8-16(23-2)17(12-13)24-3/h7-10,12,15H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEVHPLDKMRSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine

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